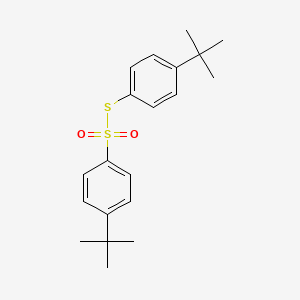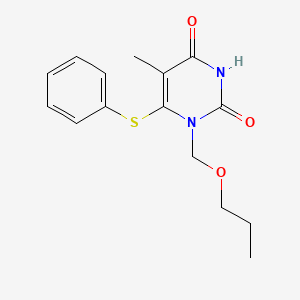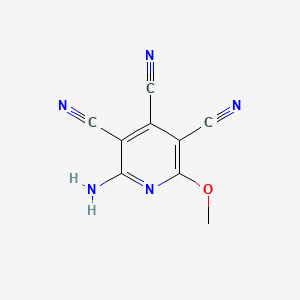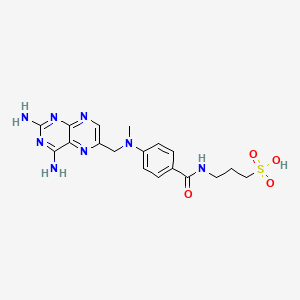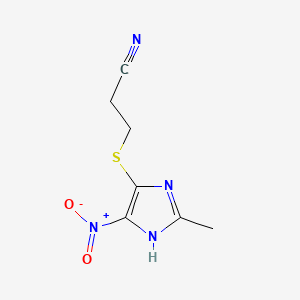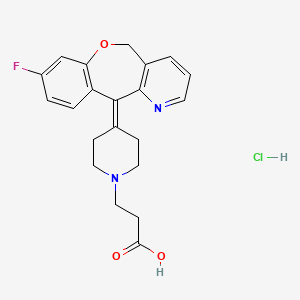
HSR-609 monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HSR-609 monohydrochloride is a novel antiallergic agent known for its high selectivity for the histamine H1-receptor. It is an amphoteric compound, which means it can react both as an acid and a base. This compound has been studied for its ability to penetrate the central nervous system and its selectivity for histamine receptors .
Méthodes De Préparation
The synthesis of HSR-609 monohydrochloride involves several steps. The tricyclic compound (II), derived from (I) by known methods, is converted to the piperidine derivative (III) through a Grignard reaction and dehydration. The reaction of (III) with ethyl chloroformate and potassium hydroxide affords (IV). Finally, a Michael reaction and hydrolysis of (IV) yield HSR-609 .
Analyse Des Réactions Chimiques
HSR-609 monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
HSR-609 monohydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of amphoteric compounds.
Biology: It is used to study the interaction of histamine receptors with various ligands.
Medicine: It is being investigated for its potential use as an antiallergic agent with minimal central nervous system effects.
Industry: It is used in the development of new antiallergic drugs
Mécanisme D'action
HSR-609 monohydrochloride exerts its effects by selectively binding to histamine H1-receptors. This binding inhibits the action of histamine, a compound involved in allergic reactions. The amphoteric nature of HSR-609 allows it to interact with both acidic and basic environments, enhancing its selectivity and reducing its penetration into the central nervous system .
Comparaison Avec Des Composés Similaires
HSR-609 monohydrochloride is compared with other antiallergic agents such as:
- Cyproheptadine
- Ketotifen
- Terfenadine
- Cetirizine
HSR-609 is unique due to its high selectivity for the histamine H1-receptor and its poor ability to penetrate the central nervous system, which reduces the risk of central nervous system side effects .
Propriétés
Numéro CAS |
153250-07-8 |
|---|---|
Formule moléculaire |
C21H22ClFN2O3 |
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C21H21FN2O3.ClH/c22-16-3-4-17-18(12-16)27-13-15-2-1-8-23-21(15)20(17)14-5-9-24(10-6-14)11-7-19(25)26;/h1-4,8,12H,5-7,9-11,13H2,(H,25,26);1H |
Clé InChI |
QKXNUNIGIQKDCA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=C2C3=C(C=C(C=C3)F)OCC4=C2N=CC=C4)CCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


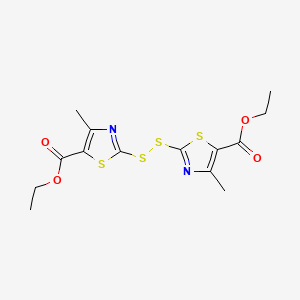
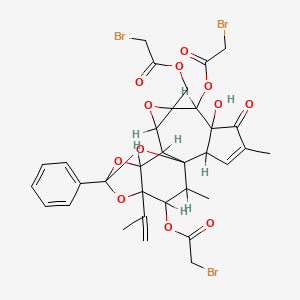
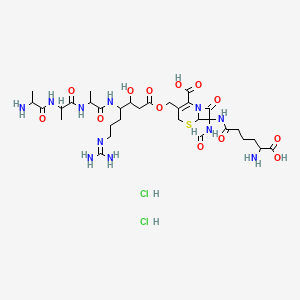
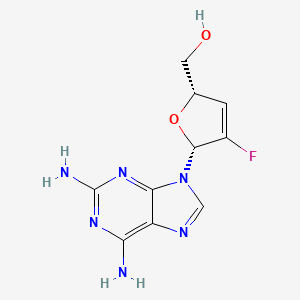
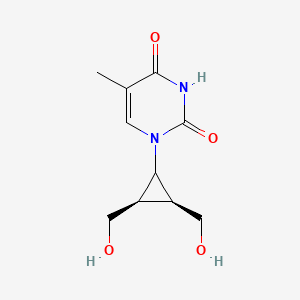


![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
